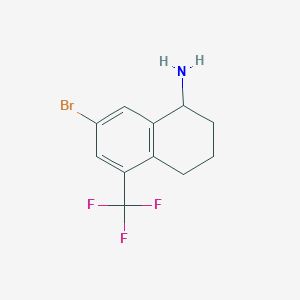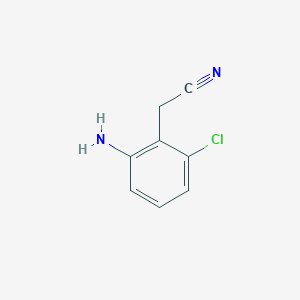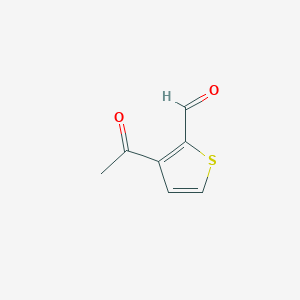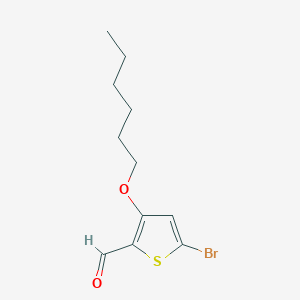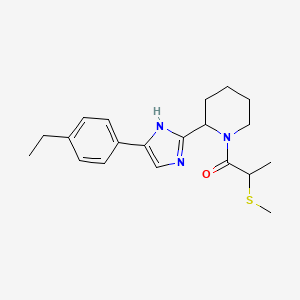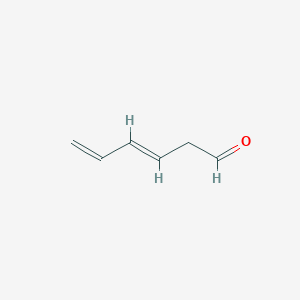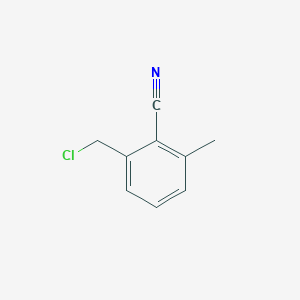
4-(Oxetan-3-yl)benzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Oxetan-3-yl)benzene-1-sulfonyl chloride is an organic compound featuring a benzene ring substituted with an oxetane ring and a sulfonyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxetan-3-yl)benzene-1-sulfonyl chloride typically involves the reaction of 4-(Oxetan-3-yl)benzenesulfonyl chloride with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
Starting Material: 4-(Oxetan-3-yl)benzenesulfonyl chloride
Reagent: Thionyl chloride (SOCl₂)
Conditions: Anhydrous conditions, typically at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Oxetan-3-yl)benzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Ring-Opening Reactions: The oxetane ring can undergo ring-opening reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols, typically under mild conditions.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Ring-Opening Reactions: Acidic or basic catalysts, often at elevated temperatures.
Major Products
Sulfonamide Derivatives: Formed from nucleophilic substitution with amines.
Sulfonate Esters: Formed from nucleophilic substitution with alcohols.
Substituted Benzene Derivatives: Formed from electrophilic aromatic substitution reactions.
Applications De Recherche Scientifique
4-(Oxetan-3-yl)benzene-1-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules, particularly in the development of pharmaceuticals.
Materials Science: Employed in the synthesis of polymers and advanced materials with unique properties.
Chemical Biology: Utilized in the modification of biomolecules for studying biological processes.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 4-(Oxetan-3-yl)benzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide or sulfonate derivatives. The oxetane ring can undergo ring-opening reactions, which can be exploited in various synthetic transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar structure but with a trifluoromethyl group instead of an oxetane ring.
4-Methylbenzenesulfonyl chloride: Similar structure but with a methyl group instead of an oxetane ring.
4-Chlorobenzenesulfonyl chloride: Similar structure but with a chlorine atom instead of an oxetane ring.
Uniqueness
4-(Oxetan-3-yl)benzene-1-sulfonyl chloride is unique due to the presence of the oxetane ring, which imparts distinct reactivity and physicochemical properties. The oxetane ring can undergo ring-opening reactions, providing additional synthetic versatility compared to its analogs.
Propriétés
Formule moléculaire |
C9H9ClO3S |
|---|---|
Poids moléculaire |
232.68 g/mol |
Nom IUPAC |
4-(oxetan-3-yl)benzenesulfonyl chloride |
InChI |
InChI=1S/C9H9ClO3S/c10-14(11,12)9-3-1-7(2-4-9)8-5-13-6-8/h1-4,8H,5-6H2 |
Clé InChI |
MUIKBHWQNULKKV-UHFFFAOYSA-N |
SMILES canonique |
C1C(CO1)C2=CC=C(C=C2)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


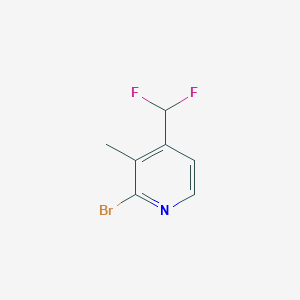
![2-thiophen-3-yl-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B15221725.png)
